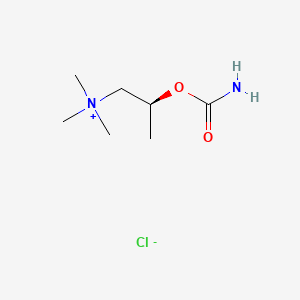
O6-Benzyl-N2,3-etheno Guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O6-Benzyl-N2,3-etheno Guanosine: is a synthetic nucleoside analog. It is primarily used as an intermediate in the preparation of fluorescent guanosine nucleotide analogs . This compound has a molecular formula of C19H19N5O5 and is known for its unique structure, which includes a benzyl group attached to the O6 position and an etheno bridge between the N2 and N3 positions of the guanosine molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O6-Benzyl-N2,3-etheno Guanosine typically involves multiple steps. One common method includes the protection of the guanosine molecule, followed by the introduction of the benzyl group at the O6 position. The etheno bridge is then formed between the N2 and N3 positions through a cyclization reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions: O6-Benzyl-N2,3-etheno Guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the etheno bridge or other functional groups.
Substitution: The benzyl group at the O6 position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various substituted guanosine analogs .
Applications De Recherche Scientifique
O6-Benzyl-N2,3-etheno Guanosine has several scientific research applications, including:
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Industry: The compound is used in the production of labeled nucleosides for various industrial applications.
Mécanisme D'action
The mechanism of action of O6-Benzyl-N2,3-etheno Guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This interference can lead to the inhibition of cell proliferation, particularly in cancer cells. The compound selectively targets malignant cells, making it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
N2,3-Ethenoguanine: A product of vinyl chloride reaction with DNA, known for its mutagenic potential.
N2,3-Etheno-deoxyguanosine: Another etheno-bridged guanosine analog used in mutagenesis studies.
Uniqueness: O6-Benzyl-N2,3-etheno Guanosine is unique due to its specific structural modifications, which confer distinct properties such as enhanced fluorescence and selective targeting of malignant cells. These features make it particularly valuable in both research and therapeutic applications.
Propriétés
Numéro CAS |
108060-84-0 |
|---|---|
Formule moléculaire |
C19H19N5O5 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(2R,3R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxyimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14+,15?,18-/m1/s1 |
Clé InChI |
NVQPPRXKVSLORP-MEQMSXBBSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
SMILES isomérique |
C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4[C@H]5C([C@H]([C@H](O5)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
Synonymes |
4-(Phenylmethoxy)-1-β-D-ribofuranosyl-1H-imidazo[2,1-b]purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)






![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)


